4-(2-Naphthylthio)piperidine
Description
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-naphthalen-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C15H17NS/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2 |
InChI Key |
TUUFZKVVTGDCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Trends in Structure-Activity Relationships (SAR)
Substituent Position :
- The 4-position on piperidine is a common site for functionalization (e.g., thioethers, benzamides). For example, this compound’s activity may depend on the spatial orientation of the naphthyl group, similar to how 4-methylphenylthio derivatives optimize synthetic yields .
- In 2-piperidinyl benzamides , the para-fluorine position on the benzamide ring maximizes EP2 receptor modulation, while meta/ortho positions reduce activity .
Heterocyclic Ring Importance :
- Piperidine is often irreplaceable. Replacing it with morpholine or piperazine in EP2 modulators abolishes activity, likely due to altered ring basicity or conformational flexibility .
Steric and Electronic Effects :
- Bulky groups (e.g., naphthyl, diphenylmethoxymethyl) enhance target selectivity (e.g., Kv1.3 blockade ) but may reduce solubility.
- Electron-withdrawing groups (e.g., fluorine, chlorine) improve receptor binding in benzamides and leishmanicidal agents .
Synthetic Accessibility :
- Thioether-linked piperidines (e.g., 4-(4-methylphenylthio)piperidine) are synthesized via nucleophilic substitution with high yields , whereas benzimidazolinyl derivatives require multi-step Mannich reactions .
Preparation Methods
Halide Displacement in Polar Aprotic Solvents
Procedure :
-
Substrate : 4-Chloropiperidine hydrochloride reacts with 2-naphthalenethiol in dimethylformamide (DMF) at 80°C for 12 hours.
-
Base : Triethylamine (3 equiv.) neutralizes HCl, facilitating thiolate formation.
-
Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
-
Deprotonation of 2-naphthalenethiol to form a thiolate nucleophile.
-
SN2 displacement of chloride at the 4-position of piperidine.
Limitations : Competing hydrolysis of the chloropiperidine substrate reduces yield.
Tosylate/Mesylate Intermediates
Procedure :
-
Substrate Synthesis : 4-Hydroxypiperidine is treated with tosyl chloride or mesyl chloride to form 4-tosylpiperidine or 4-mesylpiperidine.
-
Reaction : The tosylate reacts with 2-naphthalenethiol in tetrahydrofuran (THF) using potassium carbonate as a base (24 hours, reflux).
Yield : 82–85%.
Advantages : Tosylates provide superior leaving group ability, minimizing side reactions.
Metal-Mediated Cross-Coupling Strategies
Ullmann-Type Coupling
Procedure :
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Conditions : 4-Iodopiperidine, 2-naphthalenethiol, and Cs₂CO₃ in dioxane at 110°C for 24 hours.
Yield : 60–65%.
Mechanism : Oxidative addition of Cu(I) to the C–I bond, followed by thiolate coupling.
Palladium-Catalyzed Thioetherification
Procedure :
-
Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
-
Conditions : 4-Bromopiperidine, 2-naphthalenethiol, and KOtBu in toluene at 100°C.
Yield : 75–78%.
Advantages : Higher functional group tolerance compared to Ullmann coupling.
One-Pot Reductive Amination-Thioetherification
Procedure :
-
Imine Formation : 4-Piperidone reacts with 2-naphthalenethiol in methanol under acidic conditions.
-
Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine intermediate to the amine.
Yield : 70%.
Key Insight : STAB selectively reduces the imine without affecting the thioether group.
Optimization and Comparative Analysis
Table 1. Summary of Synthetic Methods
Key Observations :
-
Tosylate substitution offers the highest yield and purity.
-
Palladium catalysis balances yield and functional group compatibility.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Applications and Derivatives
4-(2-Naphthylthio)piperidine serves as a precursor in:
Q & A
Q. What are the recommended synthetic routes for 4-(2-Naphthylthio)piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Step 1: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, thioether formation using 2-naphthylthiol under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2: Purification via column chromatography or recrystallization to isolate the target compound.
- Optimization: Adjust solvent polarity (e.g., acetonitrile for reflux reactions) and catalyst selection (e.g., piperidine derivatives as bases) to enhance reaction efficiency .
Key Parameters: Monitor reaction progress with TLC and optimize stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks to confirm the piperidine ring’s substitution pattern and naphthylthio group integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using C18 columns with UV detection .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and compare with theoretical values .
Q. How can researchers assess the preliminary biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against targets like kinases or receptors using fluorometric/colorimetric assays (e.g., IC50 determination) .
- Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with EC50 calculations .
- Control Experiments: Include reference compounds (e.g., known inhibitors) and vehicle controls to validate specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Methodological Answer:
- Modification Strategies:
- Core Scaffold: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Side Chains: Replace the naphthyl group with biphenyl or heteroaromatic moieties to modulate lipophilicity .
- Data Analysis: Corrogate activity trends using regression models (e.g., pIC50 vs. logP) to identify critical physicochemical properties .
Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- In Silico Tools:
- Validation: Compare computational results with experimental data (e.g., plasma protein binding assays) to refine models .
Q. How can contradictions between in vitro binding data and in silico predictions be resolved?
Methodological Answer:
- Hypothesis Testing:
- Solvent Effects: Reassess binding assays under varied conditions (e.g., DMSO concentration adjustments) to mimic physiological environments .
- Conformational Analysis: Use molecular dynamics simulations to explore ligand-receptor flexibility and identify overlooked binding poses .
- Case Study: For discrepancies in dopamine receptor affinity, validate with radioligand displacement assays .
Q. What strategies improve the stability of this compound under physiological conditions?
Methodological Answer:
Q. How can researchers design derivatives to overcome off-target effects observed with this compound?
Methodological Answer:
- Selectivity Screening:
- Panel Assays: Test against related receptors/enzymes (e.g., serotonin vs. dopamine receptors) to identify selectivity drivers .
- Proteomic Profiling: Use affinity chromatography to detect unintended protein interactions .
- Structural Refinement: Introduce steric hindrance groups (e.g., bulky substituents) to block off-target binding pockets .
Q. Notes
- All methodologies are derived from analogous piperidine derivatives in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
